ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 17288-32-3
VCID: VC21256447
InChI: InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C=CC=N2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol

ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

CAS No.: 17288-32-3

Cat. No.: VC21256447

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate - 17288-32-3

Specification

CAS No. 17288-32-3
Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
IUPAC Name ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Standard InChI InChI=1S/C10H10N2O2/c1-2-14-10(13)9-6-8-7(12-9)4-3-5-11-8/h3-6,12H,2H2,1H3
Standard InChI Key NOWHXIDXMNNYBL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C=CC=N2
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C=CC=N2

Introduction

Chemical Structure and Properties

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS: 17288-32-3) is a heterocyclic compound with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.199 g/mol . The structure features a pyrrole ring fused to a pyridine ring, creating a bicyclic system, with a carboxylic ester group at the 2-position.

Physical Properties

The compound typically appears as a white to off-white solid with a melting point of 179-181°C . Other physical properties include:

PropertyValueReference
Density1.3±0.1 g/cm³
Boiling Point355.9±22.0°C at 760 mmHg
Melting Point179-181°C
Flash Point169.1±22.3°C
LogP1.74
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.628

Structural Features

The compound's structure combines nitrogen-containing heterocycles that enhance its ability to interact with biological targets . The pyrrolo[3,2-b]pyridine core represents a privileged structure in medicinal chemistry, with the ethyl ester group providing a handle for further chemical modifications.

Synthesis and Preparation Methods

Multiple synthetic routes have been developed for the preparation of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, demonstrating its significance in chemical research.

Reaction Conditions and Yields

The synthesis conditions significantly impact the yield and purity of the final product. Key reaction parameters include:

Reaction ConditionsOperation DetailsYieldReference
Pd/C 10% in ethanol, 20°C, 3h, under 2 barHydrogenation of ethyl 3-(3-nitropyridin-2-yl)-2-oxopropionateNot specified
Pd catalyst, microwave heating to 160°C, 20 minReaction of 3-amino-2-chloro-pyridine with ethyl pyruvate82%

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate.

NMR Spectroscopy

¹H NMR data (DMSO-d6): δ 1.36 (t, J=7.0 Hz, 3H); 4.37 (q, J=7.0 Hz, 2H); 7.20 (broad s, 1H); 7.27 (dd, J=4.5 and 8.5 Hz, 1H); 7.84 (broad d, J=8.5 Hz, 1H); 8.45 (dd, J=1.5 and 4.5 Hz, 1H); 12.15 (broad m, 1H) .

¹³C NMR data (500 MHz, DMSO) for the acid derivative: δ 161.4 (s), 138.0 (s), 136.1 (s), 135.8 (s), 132.7 (s), 128.6 (s), 119.6 (s), 101.2 (s) .

Alternative ¹H NMR data (CDCl3): 1.44 (3H, t), 4.45 (2H, q), 7.25 (1H, dd), 7.39 (1H, s), 7.75 (1H, dd), 8.57 (1H, dd), 8.98 (1H, s) .

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound:

  • MS (ESI) m/z: 191 [MH]⁺

  • Exact Mass: 190.074234 g/mol

Biological Activities

Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate and its derivatives exhibit diverse biological activities, making them valuable candidates for drug development.

FGFR Inhibition

A significant biological activity of pyrrolo[3,2-b]pyridine derivatives is their inhibition of fibroblast growth factor receptors (FGFRs), which play crucial roles in tumor proliferation and survival.

ActivityTarget/PathwayIC₅₀ ValueReference
FGFR InhibitionFGFR1, FGFR2, FGFR37 nM - 25 nM

While this data specifically refers to the pyrrolo[2,3-b]pyridine isomer (compound 4h), it demonstrates the potential of this structural class. Compound 4h exhibited FGFR1-4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively .

Anticancer Activity

The anticancer properties of pyrrolo[3,2-b]pyridine derivatives have been investigated against various cancer cell lines:

ActivityTarget CellsIC₅₀ ValueReference
Anticancer ActivityHeLa, SGC-7901, MCF-7 cells0.12 - 0.21 μM
Breast Cancer Inhibition4T1 cellsNot specified

Research shows that these compounds can inhibit cancer cell proliferation and induce apoptosis. Additionally, derivatives have demonstrated the ability to inhibit migration and invasion of breast cancer cells .

Antimicrobial Activity

Pyrrolo[3,2-b]pyridine derivatives also exhibit antimicrobial properties:

ActivityTarget BacteriaMIC ValueReference
AntimicrobialStaphylococcus aureus3.125 μg/mL
AntimicrobialEscherichia coliNot specified

Structure-Activity Relationships

Understanding the relationships between structural modifications and biological activity is crucial for optimizing the properties of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate derivatives.

Functional Group Influence

The ethyl ester group at the 2-position serves as a versatile handle for further modifications. Hydrolysis to the corresponding carboxylic acid (1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, CAS: 17288-35-6) provides an intermediate for additional derivatization .

Conversion to amides has been documented with varying reaction conditions:

Starting MaterialReaction ConditionsProductYieldReference
Ethyl esterMethylamine (40% in H₂O), 20°C, 16hMethylamideNot specified
Ethyl esterNH₃/MeOH, LiCl, 20°C, 120hPrimary amide>90%
Ethyl esterNH₃/MeOH, 50°CPrimary amide93%
Ethyl esterNH₃ in EtOH, 90°C, 12hPrimary amide24%

Positional Isomerism

While the focus of this article is on ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, it's worth noting that its positional isomer, ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate, has been more extensively studied . The difference in fusion pattern between the pyrrole and pyridine rings can significantly affect biological activities and binding profiles to target proteins.

Research Applications

The versatile structure of ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate makes it valuable in various research domains.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate for developing:

  • Cancer therapeutics targeting FGFR pathways

  • Antimicrobial agents with activity against drug-resistant bacteria

  • Enzyme inhibitors for various biological targets

Synthetic Chemistry

From a synthetic chemistry perspective, ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate represents an important building block for:

  • Developing libraries of heterocyclic compounds

  • Exploring structure-activity relationships in drug discovery

  • Creating new materials with specific optical or electronic properties

Pharmacological Studies

Pharmacological research using this compound and its derivatives has revealed:

  • Inhibition mechanisms of growth factor receptors

  • Cellular pathways affected by heterocyclic compounds

  • Structure-based design of targeted therapeutics

Comparison with Similar Compounds

Understanding how ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate compares to related structures provides valuable insights for research and development.

Structural Analogs

CompoundKey Structural DifferenceNotable PropertiesReference
Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylateDifferent fusion pattern of pyrrole and pyridine ringsMore extensively studied for JAK3 inhibition
1H-pyrrolo[3,2-b]pyridine-2-carboxylic acidCarboxylic acid instead of ethyl esterPrecursor for amide derivatives
1H-pyrrolo[3,2-b]pyridine-2-carboxamidePrimary amide instead of ethyl esterEnhanced protein binding properties

Functional Activity Comparison

Comparative studies of these structural analogs have revealed different biological activity profiles:

  • JAK (Janus kinase) inhibition: Pyrrolo[2,3-b]pyridine derivatives have been specifically developed as JAK3 inhibitors for immunomodulation

  • FGFR inhibition: Both positional isomers show activity, with specific derivatives exhibiting nanomolar potency

  • Metabolic stability: Structure modifications significantly impact liver microsomal stability and pharmacokinetic properties

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